Home > Products > Screening Compounds P123266 > Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate - 83249-09-6

Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Catalog Number: EVT-3118733
CAS Number: 83249-09-6
Molecular Formula: C13H14O2
Molecular Weight: 202.253
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids

Compound Description: This class of compounds shares the bicyclo[1.1.1]pentane-1-carboxylic acid core structure with Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate. These compounds are substituted with halogens (F, Cl, Br, I) at the 3-position. The research paper uses these compounds to investigate bridgehead-bridgehead interactions within the bicyclo[1.1.1]pentane ring system and their effects on reactivity with xenon difluoride and electrochemical oxidation potentials. []

Relevance: These compounds are structurally related to Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate by the presence of the bicyclo[1.1.1]pentane-1-carboxylic acid core. The only structural difference is the substitution at the 3-position, where the target compound has a phenyl group, and these related compounds have halogens. []

1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane

Compound Description: This compound is a key synthetic intermediate used in the preparation of photochromic molecules containing the bicyclo[1.1.1]pentane moiety as a rigid linear linker. []

Relevance: This compound serves as a precursor to derivatives incorporating the bicyclo[1.1.1]pentane unit, making it structurally relevant to Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate. Both share the bicyclo[1.1.1]pentane core, although the target compound has a phenyl group at the 3-position and a carboxylate group at the 1-position. In contrast, 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane has two 4-iodophenyl substituents at the 1- and 3-positions. []

5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)-4-fluorophenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (Compound 1)

Compound Description: This compound is a hepatitis C virus nonstructural protein 5B (RNA-dependent RNA polymerase) inhibitor. It was found to undergo an unexpected in vivo metabolic pathway involving phosphocholine conjugation to the bicyclo[1.1.1]pentane moiety. []

Relevance: Compound 1 is structurally related to Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate through the presence of the bicyclo[1.1.1]pentane moiety. This shared structural element is central to the discussed research, as it undergoes a unique metabolic transformation involving phosphocholine conjugation. []

5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (Compound 2)

Compound Description: This compound is another hepatitis C virus nonstructural protein 5B inhibitor. Similar to Compound 1, it also exhibits the unusual in vivo metabolism involving phosphocholine conjugation to the bicyclo[1.1.1]pentane group. []

Relevance: Compound 2 shares the crucial bicyclo[1.1.1]pentane structural feature with Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate. This shared moiety is the site of the unusual phosphocholine conjugation observed in the metabolic studies, highlighting their structural relationship. []

Overview

Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound characterized by its unique bicyclo[1.1.1]pentane core structure, which has garnered interest in organic synthesis and medicinal chemistry. This compound is classified under aromatic monocarboxylic acids and their derivatives, specifically as a carboxylate ester.

Source

The compound is indexed under the Chemical Abstracts Service (CAS) number 83249-04-1, with a molecular formula of C12_{12}H12_{12}O2_2 and a molecular weight of 188.22 g/mol . It is synthesized through various methods that enhance its utility in chemical applications.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate. One notable method involves the metal-free homolytic aromatic alkylation of benzene, which provides an efficient pathway for synthesizing this compound .

Technical Details

The synthesis typically employs reagents like lithium hydroxide and various alkylating agents, with conditions optimized for yield and purity. For example, lithium hydroxide can be used in a reaction medium such as 1,4-dioxane to facilitate the conversion of intermediates to the desired carboxylate ester .

Molecular Structure Analysis

Data

The compound has a predicted boiling point of approximately 332.9 °C and exhibits a logP value of 2.19, indicating moderate hydrophobicity . The exact mass is reported as 188.084 g/mol with a polar surface area of 37.3 Ų.

Chemical Reactions Analysis

Reactions

Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions typical of carboxylate esters, including hydrolysis, transesterification, and nucleophilic substitution reactions.

Technical Details

In synthetic applications, this compound serves as a building block for more complex molecules through reactions such as:

  • Hydrolysis: Converting the ester to the corresponding carboxylic acid.
  • Nucleophilic Substitution: Reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Mechanism of Action

Process

The mechanism of action for methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate primarily revolves around its reactivity due to the presence of the carboxylate group and the bicyclic structure that can stabilize transition states during reactions.

Data

The unique bicyclic system allows for selective functionalization at various positions, making it suitable for applications in drug discovery where bioisosteric replacements are beneficial for enhancing potency and selectivity in pharmacological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 188.22 g/mol
  • Boiling Point: Approximately 332.9 °C (predicted)
  • Density: Not available

Chemical Properties

This compound exhibits typical reactivity associated with esters, including susceptibility to hydrolysis under acidic or basic conditions and participation in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon.

Applications

Scientific Uses

Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is utilized in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential as a lead compound due to its structural features that may enhance biological activity.
  • Material Science: Explored for applications involving novel materials derived from its unique bicyclic structure.
Bicyclo[1.1.1]pentane (BCP) Scaffolds in Modern Medicinal Chemistry

Bioisosteric Paradigms of BCPs in Drug Design

BCPs as Para-Substituted Benzene Mimetics [2] [5] [8]

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a revolutionary bioisostere for para-substituted benzene rings in medicinal chemistry due to its unique three-dimensional geometry and physicochemical properties. Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate exemplifies this application, where the BCP core bridges the phenyl ring and methoxycarbonyl group in a near-parallel orientation that mimics the linear arrangement of para-substituted arenes. This structural mimicry is quantified by the distance between the bridgehead carbon (C1) and the ipso carbon of the phenyl ring (C3'), measuring approximately 3.8–4.2 Å – closely matching the 4.4 Å distance typical in para-disubstituted benzenes [5] [8]. The BCP unit effectively eliminates the π-conjugation and dipole moment associated with benzene rings while maintaining spatial occupancy, leading to improved bioavailability without compromising target engagement [2].

Table 1: Physicochemical Comparison: BCP vs. Benzene Bioisosteres

ParameterPara-Substituted BenzeneBCP AnalogImpact on Drug Properties
Bond Distance (Å)4.43.8–4.2Retains molecular topology
cLogP~2.8 (e.g., biphenyl)~2.3 (e.g., Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate) [5] [9]Reduced lipophilicity
Dipole Moment (Debye)0.5–1.5<0.5Decreased polarity
Aromatic π-SystemPresentAbsentMitigated metabolic oxidation

Role in Enhancing sp³ Character and Pharmacokinetic Profiles [2] [6] [8]

The saturation inherent to the BCP scaffold significantly increases the fraction of sp³-hybridized carbon atoms (Fsp³) in drug molecules – a key metric associated with improved developability. Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate (Fsp³ = 0.54) exemplifies this advantage over flat aromatic counterparts (typically Fsp³ < 0.25). This heightened three-dimensionality directly enhances solubility (>2-fold increase compared to benzene isosteres in glutamate receptor ligands [6]) and passive membrane permeability due to reduced intermolecular stacking and improved solvation [8]. Additionally, the absence of labile C(sp²)-H bonds confers exceptional metabolic stability against cytochrome P450 oxidation, addressing a key limitation of aromatic motifs [2]. Studies on BCP-based glutamate receptor antagonists demonstrated >10-fold improvements in microsomal half-life compared to aryl-containing analogs, attributed to the inert C(sp³)-H bonds within the strained cage [6].

Table 2: BCP-Driven Pharmacokinetic Enhancements

PropertyAromatic IsostereBCP IsostereObserved Improvement
Fsp³0.15–0.250.50–0.60↑ Molecular complexity
Solubility (µg/mL)<50 (e.g., phenylglycines)>100 (e.g., CBPG analogs) [6]>2-fold increase
Microsomal t₁/₂ (min)15–3060–120 [6]4–8-fold increase
PAMPA Permeability (nm/s)150–300400–700 [8]2–3-fold increase

Evolution of BCP-Based Building Blocks in Pharmaceutical Patents [2] [4] [8]

Pharmaceutical innovation leveraging BCP scaffolds has experienced exponential growth, with patent filings exceeding 300 distinct cases as of 2024 [8]. Early foundational patents like US5405550A ("Compounds and methods based on [1.1.1]propellane") pioneered synthetic methodologies for BCP carboxylates and amines, establishing their utility in polymers and liquid crystals [2]. This evolved to encompass highly specialized building blocks such as Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-09-6), cataloged as a "light yellow liquid" with 96% purity by suppliers like Sigma-Aldrich and JW PharmaLab [3] [9]. The most significant shift emerged post-2019, with patents like WO2024020159A1 ("Macrocyclic peptides targeting KRAS") deploying BCP cores as rigid spacers in oncology therapeutics. Here, the BCP unit replaced flexible alkyl chains or metabolically vulnerable aromatics in KRAS inhibitors, enhancing proteolytic stability and binding affinity through conformational restraint [4]. Industrial adoption is evidenced by scalable routes: Photochemical flow synthesis of BCP iodides now achieves kilogram-scale production (73% yield for BCP-I) [8], enabling access to derivatives like Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate for high-throughput screening.

Table 3: Evolution of BCPs in Pharmaceutical Patents

Patent/InnovationFocusTherapeutic AreaBCP Building Block Role
US5405550A (1995) [2]Propellane-based polymers & surfactantsMaterials ScienceMonomeric unit
KRAS Inhibitors (e.g., WO2024020159A1, 2024) [4]Macrocyclic peptide synthesisOncology (e.g., NSCLC, CRC)Rigid spacer in peptide backbone
Light-enabled flow synthesis (2024) [8]Kilogram-scale BCP iodide productionMedicinal ChemistryPrecursor to pharma intermediates

Properties

CAS Number

83249-09-6

Product Name

Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

IUPAC Name

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Molecular Formula

C13H14O2

Molecular Weight

202.253

InChI

InChI=1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

RXQCXJUDDTUYLI-UHFFFAOYSA-N

SMILES

COC(=O)C12CC(C1)(C2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.